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(2-Aminobutyl)(benzyl)amine

Cat. No.: B13176884
M. Wt: 178.27 g/mol
InChI Key: DOOLCPGRICHIGU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amine Chemistry Research

The journey of amine chemistry began in the early 19th century, stemming from studies on ammonia (B1221849) (NH₃), the simplest amine. solubilityofthings.com Chemists discovered that replacing ammonia's hydrogen atoms with organic groups (alkyl or aryl) created a vast and versatile class of compounds known as amines. solubilityofthings.comuniversalclass.com This breakthrough was pivotal, establishing amines as essential intermediates and functional groups in the burgeoning field of organic chemistry. ijrpr.com

Early research focused on fundamental synthesis methods, such as the alkylation of ammonia and reductive amination, and understanding the characteristic properties of amines, like their basicity and nucleophilicity, which arise from the lone pair of electrons on the nitrogen atom. numberanalytics.comnumberanalytics.com Over time, synthetic methodologies have evolved dramatically, with modern approaches including transition metal-catalyzed reactions and C-H functionalization, allowing for the precise and efficient creation of complex amine structures. ijrpr.com The historical study of amines has firmly established them as a vital class of compounds for understanding chemical reactivity and reaction mechanisms. solubilityofthings.com

Significance of Substituted Amines in Organic Synthesis

Substituted amines, such as (2-Aminobutyl)(benzyl)amine, are organic compounds where the nitrogen atom is bonded to at least one carbon-containing group and no more than two hydrogen atoms. fiveable.me They are classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom. fiveable.melkouniv.ac.in this compound is a secondary amine, as its nitrogen atom is bonded to two carbon groups (a butyl group and a benzyl (B1604629) group).

These compounds are indispensable in organic synthesis due to their unique reactivity. ijrpr.com The lone pair of electrons on the nitrogen atom makes them excellent nucleophiles and weak bases, allowing them to participate in a wide array of chemical reactions. numberanalytics.comlibretexts.org Key reactions involving substituted amines include:

Alkylation: The transfer of an alkyl group to an amine, crucial for preparing more complex amine derivatives. fiveable.me

Acylation: The reaction of an amine with an acyl chloride or anhydride (B1165640) to form an amide, a foundational transformation in the synthesis of many materials and pharmaceuticals. solubilityofthings.comfiveable.me

Nucleophilic Substitution: Where the amine acts as a nucleophile, attacking an electrophilic center to form new bonds. This is a cornerstone for synthesizing many fine chemicals. numberanalytics.comnumberanalytics.com

The versatility of substituted amines makes them essential building blocks for constructing complex molecules, including a vast number of pharmaceuticals, agrochemicals, polymers, and catalysts. ijrpr.comnumberanalytics.comnumberanalytics.com

Current Research Trajectories for this compound and Analogues

While specific published research focusing exclusively on this compound is not extensively documented, the research trajectories for its analogues are well-established and provide a clear indication of its potential areas of academic and industrial interest. An analogue is a compound that has a similar structure to another but differs in a specific component. Research into compounds structurally related to this compound spans pharmaceuticals, materials science, and catalysis.

Pharmaceutical and Biological Research: Many benzylamine (B48309) analogues are biologically active. Research has focused on synthesizing and evaluating these compounds for various therapeutic purposes.

Antibacterial Agents: Novel N-substituted benzylamine analogues of anacardic acid have been synthesized and shown to possess potent antibacterial activity against various strains. derpharmachemica.com

Receptor Agonists/Antagonists: Analogues of the dopamine (B1211576) D2/D3 receptor agonist sumanirole, which feature substituted amine structures, have been developed to understand receptor selectivity. nih.gov Similarly, derivatives of 1-(4-(aminomethyl)benzyl)-2-butyl-2H-pyrazolo[3,4-c]quinolin-4-amine are being investigated as Toll-like receptor (TLR) 7/8 agonists for cancer therapy. google.com

Neurotransmitter Research: The study of psilocybin analogues, which are tryptamine (B22526) derivatives, aims to develop new treatments for major depressive disorder by modifying their interaction with human 5-HT receptors. ugent.be

Synthetic Methodology and Catalysis: The synthesis of substituted amines, including benzylamines, remains an active area of research, with an emphasis on efficiency and green chemistry.

Catalytic Coupling: Ruthenium-catalyzed deaminative coupling of primary amines has emerged as an effective method for the chemoselective synthesis of secondary amines like dibenzylamine. nih.gov

CO2 Capture: Benzylamine has been investigated as a promoter for CO2 absorption in aqueous amine solutions, highlighting its potential role in carbon capture technologies. researchgate.netchemicalbook.com

Ligand Development: Tris(N,N-dimethyl-2-aminoethyl)amine (Me6TREN) has been used as a ligand to create monomeric forms of alkali-metal benzyl salts for studying their structural and bonding properties. acs.org N,N-bis(2-quinolinylmethyl)benzylamine has also been synthesized for use as a tridentate N-donor ligand in coordination chemistry. mdpi.com

The table below summarizes selected research on analogues of this compound.

Analogue/Related CompoundResearch FocusKey FindingCitation
N-substituted benzylamine analoguesAntibacterial AgentsSome synthesized analogues showed excellent or moderate activity against S. aureus and other bacteria. derpharmachemica.com
BenzylamineCO2 AbsorptionActs as an effective rate promoter for CO2 absorption in aqueous MDEA solutions. chemicalbook.com
DibenzylamineSynthetic MethodologyCan be synthesized via a ruthenium-catalyzed deaminative coupling of benzylamine. nih.gov
Sumanirole AnaloguesDopamine Receptor AgonistsNovel substituted analogues provided insights into D2/D3 receptor binding and selectivity. nih.gov
(2-Aminoethyl)(Benzyl)[(Trimethylsilyl)Methyl]AminePiperazine SynthesisUsed in a tin-free protocol for the efficient synthesis of N-unprotected piperazines. alfa-chemistry.com

Scope and Objectives of Academic Inquiry into this compound

Based on the established significance of substituted amines and the current research on its analogues, the academic inquiry into this compound would likely pursue several key objectives:

Elucidation of Physicochemical Properties: A primary goal would be to fully characterize the compound. This includes determining its fundamental properties, which are essential for any subsequent application.

Development of Novel Synthetic Routes: Research would likely focus on developing efficient, stereoselective, and environmentally benign methods to synthesize this compound and its derivatives.

Investigation of Biological Activity: A major objective would be to screen the compound and its derivatives for potential therapeutic applications. Given the bioactivity of its analogues, it could be a candidate for development as an antibacterial, anticancer, or neurologically active agent. derpharmachemica.comnih.govgoogle.com

Application in Catalysis and Materials Science: The compound could be explored as a ligand for transition metal catalysts or as a building block for new polymers and functional materials. ijrpr.comnih.gov Its structure suggests potential for forming stable complexes with metals or for use in applications like CO2 capture. researchgate.net

The table below presents key physicochemical data for benzylamine and a closely related analogue to provide context for future studies on this compound.

PropertyBenzylamine(2-Aminoethyl)(benzyl)amine
CAS Number100-46-94152-09-4
Molecular FormulaC₇H₉NC₉H₁₄N₂
Molecular Weight107.15 g/mol150.225 g/mol
AppearanceColorless to light yellow liquidData Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2 B13176884 (2-Aminobutyl)(benzyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N-benzylbutane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9,12H2,1H3

InChI Key

DOOLCPGRICHIGU-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminobutyl Benzyl Amine

Conventional Synthetic Routes for Amine Synthesis

Traditional methods for synthesizing secondary amines like (2-Aminobutyl)(benzyl)amine are well-documented and widely practiced in organic chemistry. These routes typically involve the formation of a carbon-nitrogen bond through established reactions such as reductive amination, alkylation, or the reduction of an amide intermediate.

Reductive Amination Strategies for this compound

Reductive amination is a highly versatile and widely utilized method for preparing amines. youtube.comorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to the target amine. youtube.com For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: The reaction of benzaldehyde (B42025) with 2-aminobutane.

Pathway B: The reaction of butan-2-one with benzylamine (B48309).

In both pathways, the initial reaction forms a Schiff base (imine), which is then reduced. A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also an effective method for the reduction step. youtube.com One-pot procedures, where the imine formation and reduction occur in the same reaction vessel, are common and enhance the efficiency of the synthesis by eliminating the need to isolate the imine intermediate. youtube.com Sodium cyanoborohydride is particularly well-suited for one-pot reactions as it is a milder reducing agent that selectively reduces the protonated imine over the starting ketone or aldehyde.

PathwayCarbonyl CompoundAmine ReactantIntermediateCommon Reducing Agents
ABenzaldehyde2-AminobutaneN-Benzylidenebutan-2-amineNaBH₄, NaBH₃CN, LiAlH₄, H₂/Pd/C
BButan-2-oneBenzylamineN-(Butan-2-ylidene)-1-phenylmethanamine

Alkylation-Based Approaches for this compound Synthesis

Alkylation is a direct method for forming C-N bonds and involves the reaction of an amine with an alkylating agent, typically an alkyl halide. This synthesis can also be approached from two directions:

N-alkylation of Benzylamine: Reacting benzylamine with a 2-halobutane (e.g., 2-bromobutane (B33332) or 2-chlorobutane).

N-alkylation of 2-Aminobutane: Reacting 2-aminobutane with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).

These reactions are typically bimolecular nucleophilic substitution (Sɴ2) processes. A significant challenge in this approach is controlling the extent of alkylation. The desired secondary amine product can undergo further alkylation to form an undesired tertiary amine. To mitigate this, reaction conditions such as the stoichiometry of the reactants must be carefully controlled, often using an excess of the starting amine. A more modern variation, known as "hydrogen-borrowing" or "acceptorless alcohol dehydrogenation," uses alcohols as alkylating agents, which is an environmentally benign approach as the only byproduct is water. organic-chemistry.orgnih.gov

PathwayAmine NucleophileAlkylating AgentPrimary Challenge
ABenzylamine2-BromobutaneOver-alkylation leading to tertiary amine formation.
B2-AminobutaneBenzyl bromide

Amidation and Subsequent Reduction Pathways to this compound

This two-step methodology involves the formation of a stable amide intermediate, which is subsequently reduced to the target secondary amine. The initial acylation step can be performed in two ways:

Pathway A: Acylation of benzylamine with butanoyl chloride or a related butyric acid derivative to form N-benzylbutanamide.

Pathway B: Acylation of 2-aminobutane with benzoyl chloride or a related benzoic acid derivative to form N-(butan-2-yl)benzamide.

The resulting amide is then reduced. The reduction of the amide carbonyl group requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent for this transformation. This method is robust and generally avoids the issue of over-alkylation seen in direct alkylation methods. Catalytic amidation of esters with amines has also been explored as a pathway to the amide precursors. researchgate.net

PathwayAmine ReactantAcylating AgentAmide IntermediateReducing Agent
ABenzylamineButanoyl chlorideN-benzylbutanamideLiAlH₄
B2-AminobutaneBenzoyl chlorideN-(butan-2-yl)benzamide

Novel and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated methods that can offer higher selectivity, particularly for creating specific stereoisomers of chiral molecules like this compound.

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center at the second carbon of the butyl group. Consequently, it exists as a pair of enantiomers: (R)-(2-Aminobutyl)(benzyl)amine and (S)-(2-Aminobutyl)(benzyl)amine. For many applications, isolating a single enantiomer is crucial. The most direct approach to obtaining an enantiomerically pure product is to start the synthesis with an enantiopure precursor. For instance, using commercially available (R)-2-aminobutane or (S)-2-aminobutane in any of the conventional synthetic routes described above will yield the corresponding (R) or (S) product, respectively.

More advanced strategies involve asymmetric synthesis, where a chiral influence is used to favor the formation of one enantiomer over the other. This can be achieved through:

Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is then removed in a later step. google.com For example, a chiral benzylamine derivative could be used to introduce stereoselectivity. google.com

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and aldimines have been developed to produce chiral benzylamines with high enantioselectivity. nih.gov Similarly, zirconocene-mediated reductions of ketimine derivatives offer a pathway to chiral amines. researchgate.net

Catalytic Hydrogenation Methods for this compound Precursors

Catalytic hydrogenation is a cornerstone of reduction chemistry in organic synthesis and plays a critical role in several pathways to this compound. This technique involves the addition of hydrogen (H₂) across a double or triple bond in the presence of a metal catalyst.

Its applications in this context include:

Reduction of Imines: As mentioned in the reductive amination section, the C=N double bond of the imine intermediate is readily reduced to a C-N single bond via catalytic hydrogenation. youtube.com Typical catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂), with the reaction often carried out under a pressurized atmosphere of hydrogen. google.com

Reduction of Nitrile Precursors: A multi-step synthesis could involve the preparation of a nitrile, which is then reduced to a primary amine. For example, benzyl cyanide can be hydrogenated to produce benzylamine. google.com

Deprotection: In more complex syntheses, a benzyl group may be used as a protecting group for an amine. Catalytic hydrogenation is a standard method for N-debenzylation, typically using Pd/C as the catalyst. mdma.ch

ApplicationPrecursor Functional GroupProduct Functional GroupTypical CatalystsTypical Conditions
Reductive AminationImine (C=N)Amine (CH-NH)Pd/C, PtO₂, Raney NiH₂ gas (1-12 MPa), 15-100 °C
Nitrile ReductionNitrile (C≡N)Primary Amine (-CH₂NH₂)Raney NiH₂ gas, elevated pressure and temperature
N-DebenzylationN-Benzyl AmineAminePd/CH₂ gas or a transfer hydrogenation agent (e.g., ammonium (B1175870) formate)

Multicomponent Reactions Incorporating Amine Moieties

One prominent example of an MCR adaptable for this synthesis is the Strecker reaction. This reaction traditionally combines a ketone or aldehyde, ammonia (B1221849) or a primary amine, and a cyanide source to produce an α-aminonitrile, which can be further hydrolyzed to an α-amino acid or reduced to a vicinal diamine. For the synthesis of this compound, a theoretical Strecker-type approach could involve the reaction of 2-butanone (B6335102) with benzylamine and a cyanide source, followed by reduction of the resulting α-aminonitrile.

Another relevant MCR is the Bucherer–Bergs reaction, which synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source. While not a direct route, its principles of forming C-N bonds in a one-pot process are applicable to the broader field of amine synthesis. Similarly, the Ugi reaction, which combines a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid, is a powerful tool for generating complex peptide-like structures and demonstrates the versatility of MCRs in incorporating amine functionalities. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires meticulous optimization of various reaction parameters. The choice of solvent, operating temperature and pressure, and the catalytic system are all interdependent factors that can dramatically influence the outcome of the reaction.

Solvent Effects on this compound Synthesis

The solvent plays a crucial role in amination reactions by affecting reactant solubility, reaction rates, and even the reaction pathway. A systematic study on the reductive amination of ketones over various metal catalysts highlighted that the nature of the solvent heavily influences both activity and selectivity. albany.eduresearchgate.net

In the context of reductive amination, which represents a key step in many synthetic routes to this compound, solvents can be broadly categorized as protic, aprotic polar, and aprotic apolar. Methanol has been identified as a superior solvent for the reductive amination of ketones, as it promotes the formation of imine and Schiff base intermediates at higher rates compared to other solvents, while also facilitating high hydrogenation activity. albany.eduresearchgate.net In contrast, using water as a solvent tends to disfavor the formation of these key intermediates, leading to higher selectivity towards alcohol byproducts. albany.eduresearchgate.net Aprotic polar solvents like Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are also commonly used, though greener alternatives such as Ethyl acetate (B1210297) (EtOAc) are often viable. acsgcipr.org

Table 1: Effect of Solvent on Reductive Amination of Ketones

Solvent Type Example Solvents General Effect on Reductive Amination
Protic Methanol, Ethanol, Water Methanol often provides the best results by promoting imine formation and hydrogenation. Water can lead to alcohol byproducts. albany.eduresearchgate.net
Aprotic Polar Dioxane, Tetrahydrofuran (THF) Can support both imine hydrogenation and Schiff base hydrogenolysis pathways. albany.edu
Aprotic Apolar Toluene (B28343), Cyclohexane Generally allows for the reaction to proceed, but rates and selectivity may be lower compared to polar solvents. albany.edu

Temperature and Pressure Optimization

Temperature and pressure are critical physical parameters that govern reaction kinetics and equilibrium. For N-alkylation reactions, particularly those involving alcohols via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, temperature is a key factor. Most N-alkylation reactions of amines with alcohols are conducted at elevated temperatures, often above 100 °C, to facilitate the initial dehydrogenation of the alcohol. nih.gov

For instance, in the synthesis of primary benzylamines from benzyl alcohols and ammonia, a reaction temperature of 180 °C was found to be ideal for achieving both high substrate conversion and selectivity towards the primary amine. acs.org Lowering the temperature resulted in reduced conversion. acs.org However, excessively high temperatures can promote side reactions such as hydrogenolysis and decarbonylation. acs.org

Pressure can also be a significant factor, especially in reactions involving gaseous reagents like ammonia or hydrogen. In the reductive amination of benzaldehyde, the reaction kinetics were studied in a slurry reactor to maximize the yield of benzylamine, indicating the importance of managing pressure and reactant concentration. researchgate.net Low-pressure hydrogen has been shown to be key for high catalyst activity and selectivity in some amination processes. researchgate.net

Table 2: Representative Temperature Effects on Benzylamine Synthesis

Substrate Reaction Temperature (°C) Observation
Benzyl alcohol + Ammonia Primary Amination 160-170 Lower conversion and selectivity. acs.org
Benzyl alcohol + Ammonia Primary Amination 180 Optimal for both conversion and primary amine selectivity. acs.org
Aniline + 1-Octanol N-Alkylation 25-70 Ruthenium catalysts showed high activity even at lower temperatures. nih.gov

Catalyst Screening and Loading Effects

The choice of catalyst is paramount in modern synthetic chemistry, enabling selective and efficient transformations under milder conditions. For the N-alkylation of amines with alcohols, catalysts based on precious metals like Ruthenium, Iridium, and Palladium are common, though significant research has focused on developing more sustainable catalysts using earth-abundant metals like Manganese, Iron, and Nickel. nih.govnih.gov

The catalytic cycle in a borrowing hydrogen reaction typically involves:

Dehydrogenation of the alcohol by the metal catalyst to form an aldehyde or ketone.

Condensation of the intermediate with the amine to form an imine.

Reduction of the imine by the metal hydride species to yield the final N-alkylated amine and regenerate the catalyst.

Catalyst screening is essential to find the optimal system for a specific transformation. For example, in the N-alkylation of anilines with benzyl alcohol, various manganese pincer complexes were tested, demonstrating that these non-noble metal catalysts can achieve high chemoselectivity and tolerate a wide variety of functional groups. nih.gov Similarly, a screening of commercially available Nickel catalysts for the synthesis of primary benzylamines found that Ni/Al₂O₃–SiO₂ was effective, although it favored the formation of the secondary amine byproduct under certain conditions. acs.org

Catalyst loading is another variable that must be optimized. While higher loading can increase the reaction rate, it can also lead to more side reactions and increases cost. In the synthesis of primary benzylamines, increasing the amount of a Raney Nickel catalyst led to almost full substrate conversion but also promoted undesired hydrogenolysis and decarbonylation reactions. acs.org Conversely, halving the catalyst loading in another study still resulted in excellent conversion by slightly increasing the reaction temperature, showcasing a trade-off between catalyst amount and energy input. researchgate.net

Table 3: Catalyst Screening for N-Alkylation of Aniline with Benzyl Alcohol

Catalyst Type Metal Ligand/Support General Performance
Pincer Complex Manganese PNP Efficient and highly chemoselective under mild conditions (80-100 °C). nih.gov
NHC Complex Iridium Nitrile-Substituted NHC Active at 120 °C, providing high yields for various substituted anilines. nih.gov
Commercial Catalyst Nickel Al₂O₃-SiO₂ Support Effective for primary amination but can lead to overalkylation. acs.org

Reactivity and Mechanistic Studies of 2 Aminobutyl Benzyl Amine

Nucleophilic Reactivity of the Amine Centers

The lone pair of electrons on each nitrogen atom in (2-Aminobutyl)(benzyl)amine allows the molecule to act as a nucleophile. The primary amine is generally more reactive in addition-elimination reactions due to lower steric hindrance compared to the secondary amine, which is flanked by both a butyl group and a benzyl (B1604629) group.

Acylation and Sulfonylation Reactions

This compound readily undergoes acylation and sulfonylation when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically occur under basic conditions to neutralize the acidic byproduct (e.g., HCl). The primary amine is the preferred site of reaction due to its greater accessibility and basicity. Reaction with one equivalent of an acylating or sulfonylating agent leads predominantly to the mono-substituted product at the primary amino group.

However, reaction at the secondary amine or di-substitution can be achieved under more forcing conditions, such as by using an excess of the electrophilic reagent or higher temperatures. The formation of amides and sulfonamides from these reactions is a common strategy in synthetic chemistry to protect amines or to introduce new functional groups. youtube.comcbijournal.com

Reactant 1Reactant 2 (Electrophile)Major ProductReaction Conditions
This compoundAcetyl ChlorideN-(1-(benzylamino)butan-2-yl)acetamidePyridine or Triethylamine, 0 °C to RT
This compoundBenzenesulfonyl ChlorideN-(1-(benzylamino)butan-2-yl)benzenesulfonamideAqueous base (e.g., NaOH) or Pyridine
This compoundAcetic Anhydride (B1165640)N-(1-(benzylamino)butan-2-yl)acetamideRoom Temperature (RT)

Reactions with Carbonyl Compounds: Imine and Enamine Formation

The reaction of this compound with aldehydes and ketones showcases the differential reactivity of its two amine centers.

Imine Formation: The primary amine reacts with aldehydes or ketones in an acid-catalyzed condensation reaction to form an imine (also known as a Schiff base). This reversible reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. youtube.comlibretexts.org

Enamine Formation: The secondary amine can react with aldehydes or ketones that possess an α-hydrogen to form an enamine. libretexts.org Similar to imine formation, this process begins with the formation of a carbinolamine, which then generates an iminium ion upon dehydration. A base then removes a proton from the α-carbon, resulting in the formation of the C=C-N enamine structure.

Selective reaction at the primary amine is typically favored, but the reaction outcome can be influenced by steric factors of the carbonyl compound and the reaction conditions. libretexts.org

Reactant 1Reactant 2 (Carbonyl)Major Product TypeProduct Name
This compoundBenzaldehyde (B42025)Imine(E)-N-benzyl-1-(benzylideneamino)butan-2-amine
This compoundAcetoneImineN-benzyl-1-(propan-2-ylideneamino)butan-2-amine
This compoundCyclohexanoneEnamine (from secondary amine)N-benzyl-N-(1-cyclohexenyl)-2-aminobutane

Electrophilic Activation and Derivatization

The amine centers of this compound can be activated or derivatized through reactions with electrophiles, most notably alkylating agents.

Quaternization Reactions of this compound

Quaternization involves the alkylation of the amine nitrogen atoms with alkyl halides, leading to the formation of ammonium (B1175870) salts. google.com This SN2 reaction proceeds until all N-H bonds (and subsequently the nitrogen lone pair of the resulting tertiary amine) are replaced by alkyl groups, ultimately forming a quaternary ammonium salt. dtic.milcdnsciencepub.com

In this compound, both nitrogen atoms can be alkylated. The reaction often proceeds in a stepwise manner. Treating the molecule with an excess of a reactive alkyl halide, such as methyl iodide, leads to "exhaustive methylation," where both nitrogen atoms are converted to their quaternary ammonium iodide salts. masterorganicchemistry.com These reactions often require a base to neutralize the generated hydrohalic acid. google.comdtic.mil

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is typically achieved via N-alkylation with alkyl halides. A significant challenge in the mono-alkylation of amines is that the resulting secondary amine product is often more nucleophilic than the starting primary amine, and the tertiary amine product is more nucleophilic than the secondary amine, leading to over-alkylation. masterorganicchemistry.com

Therefore, direct alkylation often produces a mixture of mono- and di-alkylated products at the primary amine site, as well as alkylation at the secondary amine site. researchgate.net Achieving selective mono-alkylation often requires specific strategies, such as reductive amination or the use of protecting groups. organic-chemistry.org

Reactant 1Reactant 2 (Alkylating Agent)Potential Product(s)Reaction Type
This compoundMethyl Iodide (excess)(1-(benzyl(methyl)amino)butan-2-yl)trimethylammonium iodideExhaustive Methylation / Quaternization
This compoundEthyl BromideMixture of N-ethyl, N,N-diethyl, and other alkylated productsN-Alkylation
This compoundBenzyl BromideN-benzyl-1-(dibenzylamino)butan-2-amine and other productsN-Benzylation

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not extensively documented, its reactions follow well-established pathways for primary and secondary amines.

Acylation/Sulfonylation Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon (of the acyl halide) or the sulfur atom (of the sulfonyl chloride). This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is removed from the nitrogen (typically by a base), yielding the final amide or sulfonamide.

Imine Formation Mechanism: The formation of an imine from the primary amine and a carbonyl compound is a two-stage, acid-catalyzed process. libretexts.org

Nucleophilic Addition: The nitrogen of the primary amine attacks the carbonyl carbon, leading to a zwitterionic intermediate. A proton transfer results in the formation of a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then expels the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen by a base (such as water or another amine molecule) yields the neutral imine. The rate of this reaction is pH-dependent, with optimal rates often observed in weakly acidic conditions (pH ~5). libretexts.org

N-Alkylation Mechanism: The reaction of the amine centers with alkyl halides is a classic SN2 reaction. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. The product is an ammonium salt, which is then deprotonated by a base to yield the more substituted amine. dtic.mil

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Coordination Chemistry and Ligand Applications of 2 Aminobutyl Benzyl Amine

Applications in Homogeneous and Heterogeneous Catalysis

Catalytic Activity in C-C Bond Formation Reactions

Chiral diamine ligands are fundamental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The presence of two nitrogen atoms in (2-Aminobutyl)(benzyl)amine allows it to act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This environment can effectively control the stereochemical outcome of C-C bond-forming reactions.

Metal complexes involving chiral 1,2-diamines have been extensively used in various coupling reactions. For instance, nickel and copper-catalyzed systems are prominent in asymmetric cross-coupling reactions. researchgate.netsnnu.edu.cnbeilstein-journals.org Ligands structurally similar to this compound, such as N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA), have been effective in nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with organometallic reagents. nih.gov The combination of a primary and a secondary amine in this compound offers distinct coordination possibilities. The primary amine can be further functionalized to tune the steric and electronic properties of the resulting catalyst, a strategy employed in the synthesis of bifunctional organocatalysts from (1R,2R)-cyclohexane-1,2-diamine. preprints.orgmdpi.com

In palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, ligands are crucial for stabilizing the palladium catalyst and influencing its activity and selectivity. mdpi.comdergipark.org.tr While phosphine (B1218219) ligands are common, nitrogen-donor ligands, including diamines, have demonstrated considerable efficacy. dergipark.org.tr The catalytic performance in these systems is highly dependent on the ligand structure, the nature of the substrates, and the reaction conditions. mdpi.comacs.org For example, in the Suzuki-Miyaura reaction, the length of the linker between nitrogen atoms in diamine ligands can significantly impact catalytic activity. mdpi.com The rigid backbone conferred by the butyl group in this compound, combined with the steric bulk of the benzyl (B1604629) group, could create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivity in reactions such as the Michael addition of malonates to nitroalkenes, as has been seen with other chiral ligands. acs.org

Table 1: Representative C-C Bond Formation Reactions with Related Chiral Diamine Ligands

Reaction TypeCatalyst/Ligand SystemSubstratesProduct YieldEnantiomeric Excess (ee)Reference
Michael AdditionNi(OAc)₂ / Chiral Biisoindoline LigandDimethyl Malonate + β-Nitrostyrene95%94% acs.org
Suzuki-Miyaura CouplingPd(II)-Sulfosalan Complex (Diamine Moiety)4-Iodoanisole + Phenylboronic Acid>98% (Conversion)N/A mdpi.com
Heck CouplingPd-NHC-Cl Catalyst1-Bromo-4-nitrobenzene + Styrene>99% (Conversion)N/A researchgate.net
Aryl C-N CouplingCuI / Chiral 1,2-Diamine CatalystMono-aryl halide-substituted malonamideGoodModerate beilstein-journals.org

Role in Hydrogenation and Oxidation Processes

Hydrogenation Reactions

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing chiral molecules, particularly alcohols and amines. Catalysts for these transformations often feature chiral diamine ligands complexed with metals like ruthenium, rhodium, or iridium. The this compound ligand is a suitable candidate for such applications due to its bidentate nature and chirality.

In the asymmetric transfer hydrogenation of ketones, catalysts derived from chiral diamines and iridium(III) have shown high efficiency and enantioselectivity. researchgate.net The mechanism often involves the formation of a metal-hydride species, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral substrate. The N-H bonds of the coordinated diamine ligand can play a crucial role in the catalytic cycle.

Furthermore, the benzyl group within the ligand itself can be subject to hydrogenation. The hydrogenolysis of C-N bonds (debenzylation) is a common synthetic transformation, often accomplished using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. nih.gov This reaction could be relevant in the context of catalyst modification or degradation. Conversely, the hydrogenation of nitriles to primary amines is another important industrial process where selectivity is key to avoiding side products. Catalytic systems for nitrile hydrogenation could potentially employ diamine ligands to control the reaction pathway.

Oxidation Processes

The amine functionalities in this compound are susceptible to oxidation. The oxidation of benzylamines can be catalyzed by various enzymes, such as monoamine oxidases, or by synthetic metal complexes. researchgate.net For instance, a nickel(II)-N-heterocyclic carbene (NHC) catalyst has been used for the oxidative deamination of benzyl amines to aldehydes in an aqueous medium. mdpi.com

From a ligand perspective, oxidative stability is a critical parameter. The degradation of amine-based ligands can occur under the oxidative conditions required for certain catalytic cycles, leading to catalyst deactivation. Research into the oxidative degradation of amine-functionalized materials, often studied in the context of CO₂ capture, shows that the structure of the amine, including the nature of the alkyl linkers and the presence of steric hindrance, plays a significant role in its stability. The benzyl group in this compound might be susceptible to oxidation at the benzylic position, potentially leading to the formation of an amide, which could deactivate the catalyst. acs.org Understanding these degradation pathways is essential for designing robust catalytic systems.

Table 2: Examples of Hydrogenation and Oxidation Reactions Involving Related Amine Compounds

ProcessCatalyst SystemSubstrateKey FindingReference
Asymmetric Transfer HydrogenationChiral Aqua Iridium(III) Diamine Complexα-Cyano KetonesHigh enantioselectivity for the corresponding chiral alcohols. researchgate.net
Nitrile HydrogenationPd/C4-Hydroxybenzyl CyanideSelective production of the primary amine (tyramine) is achievable by controlling reaction parameters.
Amine OxidationMammalian Polyamine OxidaseN,N'-Dibenzyl-1,4-diaminobutaneThe compound acts as a substrate, with activity dependent on the length of the diamine linker. researchgate.net
Oxidative DeaminationNi(II)-NHC CatalystBenzyl AminesCatalytic conversion to the corresponding aldehyde using water as the oxidant. mdpi.com
Ligand DebenzylationH₂, Pd/CBenzylated AminesA standard method for removing benzyl protecting groups from nitrogen atoms. nih.gov

Immobilization Strategies for this compound Ligands

Immobilizing homogeneous catalysts on solid supports is a widely adopted strategy to facilitate catalyst separation, recovery, and recycling, thereby enhancing the sustainability of chemical processes. The structure of this compound offers several handles for immobilization.

The most common approach for immobilizing amine-containing ligands is through covalent attachment to a support material like silica (B1680970), alumina, or various polymers. researchgate.netsnnu.edu.cn The primary amine group of this compound is an ideal site for this functionalization. It can react with a variety of surface-modifying agents. For example, silica surfaces can be functionalized with isocyanate or epoxy groups, which then react with the primary amine to form a stable urea (B33335) or secondary amine linkage, respectively. beilstein-journals.org

A critical consideration is the point of attachment. To preserve the catalytic activity of a metal complex, the ligand should be tethered to the support in a way that does not hinder its ability to coordinate with the metal center. Immobilizing this compound via its primary amine would leave the secondary amine and the chiral center free to participate in forming the catalytically active species. This ensures that the crucial chiral environment is maintained.

Alternatively, non-covalent immobilization strategies can be employed. researchgate.net These methods, such as capture on an ion-exchange resin or through strong hydrophobic interactions, are generally less robust but can be milder, avoiding potential ligand degradation during the chemical coupling steps.

A study on the immobilization of a copper complex with the related ligand (2-aminoethyl)bis(2-pyridylmethyl)amine (uns-penp) on silica demonstrated successful attachment via the terminal amine group. The resulting immobilized catalyst showed reversible reactivity towards dioxygen and was capable of oxidizing toluene (B28343) to benzaldehyde (B42025), showcasing the viability of this approach.

Table 3: Comparison of General Ligand Immobilization Strategies

StrategyDescriptionCommon SupportsAdvantagesDisadvantagesReference
Covalent Coupling A stable chemical bond is formed between the ligand and the support surface.Silica, Polymers, Gold SurfacesHigh stability, low leaching, potential for high ligand density.Can be harsh, may lead to random orientation or ligand deactivation. researchgate.net
Amine CouplingUtilizes primary or secondary amines on the ligand to react with activated carboxyl or epoxy groups on the support.Carboxymethylated Dextran, Epoxy-activated ResinsWell-established, versatile for amine-containing molecules.Requires specific functional groups, pH sensitivity can denature some ligands. researchgate.netsnnu.edu.cn
Thiol CouplingUses sulfhydryl (-SH) groups for attachment to maleimide-functionalized surfaces.Maleimide-activated SurfacesHighly specific, allows for controlled orientation if a single thiol is present.Requires the presence or introduction of a thiol group on the ligand. snnu.edu.cn
Non-Covalent Capture Relies on strong but non-covalent interactions like affinity tags or electrostatic attraction.Ni-NTA (for His-tags), Streptavidin (for biotin), Ion-Exchange ResinsMilder conditions, often results in specific orientation.Prone to ligand leaching, surface regeneration can be complex. researchgate.net

Spectroscopic Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.

The unambiguous assignment of all proton and carbon signals in (2-Aminobutyl)(benzyl)amine requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton of the butyl group, the two methylene (CH₂) groups of the butyl chain, the terminal methyl (CH₃) group, and the amine (NH) proton. The chirality at the C2 position of the butyl group renders the two benzylic protons diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit distinct chemical shifts and split each other into a pair of doublets (an AB quartet) researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the four unique carbons of the monosubstituted benzene (B151609) ring, the benzylic CH₂ carbon, and the four distinct carbons of the sec-butyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the protons within the butyl chain, for instance, between the CH proton and the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign each carbon signal based on its known proton attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). For example, it would show a correlation from the benzylic CH₂ protons to the quaternary aromatic carbon (C1'), confirming the attachment of the benzyl group to the nitrogen atom scielo.brugm.ac.id.

A summary of expected NMR data is presented below.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment Chemical Shift (ppm)
Aromatic-H~7.2-7.4
Benzyl-CH₂~3.7
Amine-NHBroad singlet
Butyl-CHMultiplet
Butyl-CH₂Multiplet
Butyl-CH₃ (from ethyl)Triplet
Butyl-CH₃ (from CH)Doublet

NMR spectroscopy is also a vital tool for studying the dynamic behavior and preferred conformations of molecules in solution auremn.org.br. For this compound, two main conformational aspects can be investigated:

Rotational Isomers (Rotamers): The rotation around the single bonds, particularly the C-N bonds, can be hindered. In related N-acylated compounds, this hindered rotation leads to the observation of distinct sets of NMR signals for different rotamers (e.g., cis and trans conformers relative to an amide bond) scielo.brnih.govrsc.org. While this effect is less pronounced for simple amines, variable-temperature (VT) NMR studies can reveal information about the energy barriers to rotation. By cooling the sample, the interchange between different stable conformations can be slowed on the NMR timescale, potentially leading to the broadening or splitting of signals.

Diastereotopicity: As mentioned, the presence of a chiral center at the C2 position of the butyl group makes the two protons of the adjacent benzylic -CH₂- group diastereotopic researchgate.net. This is a direct consequence of the molecule's 3D structure, as these two protons are in chemically different environments and cannot be interchanged by simple rotation. Their appearance as separate signals, often as a complex multiplet or a distinct AB quartet, is a key conformational feature observable in the standard ¹H NMR spectrum. The difference in their chemical shifts is sensitive to the solvent and the proximity to the chiral center researchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₇N. The calculated exact mass for the neutral molecule is 163.1361 g/mol , and for its protonated form, [M+H]⁺, it is 164.1439 nih.gov. HRMS analysis would confirm this elemental formula, distinguishing it from other compounds with the same nominal mass.

Parameter Value
Molecular FormulaC₁₁H₁₇N
Molar Mass163.26 g/mol nih.gov
Exact Mass163.13610 Da nih.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments provides a molecular fingerprint that helps to confirm the structure. For N-benzylamines, a dominant fragmentation pathway involves the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) nih.govmassbank.eu.

Key fragmentation patterns for this compound would include:

Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen atom, followed by rearrangement to the stable tropylium ion. This fragment is often the base peak (the most intense peak) in the spectrum of benzylamines massbank.eu.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This can occur on the butyl side of the molecule.

Loss of a propyl radical (•CH₂CH₂CH₃) would result in a fragment ion at m/z 120 ([C₆H₅CH₂NH=CHCH₃]⁺).

Loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion at m/z 134 ([C₆H₅CH₂NH=CHCH₂CH₃]⁺).

Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized molecule, [C₁₁H₁₇N]⁺•, would be observed at m/z 163.

m/z Proposed Fragment Ion Fragmentation Pathway
163[C₁₁H₁₇N]⁺•Molecular Ion
134[C₉H₁₂N]⁺α-cleavage (Loss of •C₂H₅)
120[C₈H₁₀N]⁺α-cleavage (Loss of •C₃H₇)
91[C₇H₇]⁺Cleavage of benzyl C-N bond

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the key vibrational modes would be:

N-H Stretch: As a secondary amine, a single, medium-intensity absorption band is expected in the region of 3300–3500 cm⁻¹ researchgate.net.

C-H Stretch:

Aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹).

Aliphatic C-H stretching vibrations from the butyl and benzyl CH₂ groups appear at frequencies below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) theaic.orgresearchgate.net.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450–1600 cm⁻¹ region, characteristic of the benzene ring.

N-H Bend: A bending vibration for the N-H group typically appears around 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration is expected in the range of 1020–1250 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong absorption bands characteristic of a monosubstituted benzene ring are expected in the 690–770 cm⁻¹ region.

These characteristic frequencies, summarized in the table below, allow for the rapid confirmation of the presence of key functional groups within the molecule.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300–3500Medium-Weak
Aromatic C-H Stretch3030–3100Medium-Weak
Aliphatic C-H Stretch2850–2960Strong
Aromatic C=C Ring Stretch1450–1600Medium-Strong
N-H Bend1550-1650Medium
C-N Stretch1020–1250Medium
Aromatic C-H Out-of-Plane Bend690–770Strong

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the functional groups and connectivity within a molecule, X-ray crystallography offers a definitive, three-dimensional picture of the molecular structure in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern can be mathematically analyzed to determine the precise positions of all atoms in the crystal lattice.

A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape of the molecule, including the torsion angles that define the orientation of the butyl chain and the benzyl group.

Stereochemistry: Unambiguous determination of the stereochemistry at the chiral center of the 2-aminobutyl group.

Intermolecular interactions: A detailed map of the hydrogen bonding network and other non-covalent interactions, such as van der Waals forces and potential π-stacking of the benzyl groups, that govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (ų) The volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (g/cm³) Density derived from the crystal structure

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. Specific values are not provided as no experimental data for this compound is publicly available.

Computational Chemistry and Theoretical Studies of 2 Aminobutyl Benzyl Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic landscape of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio calculations, can provide precise information about bond lengths, bond angles, and electronic charge distribution.

Density Functional Theory (DFT) Studies on Conformation

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like (2-Aminobutyl)(benzyl)amine, DFT studies would be crucial in determining its most stable conformations. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

In analogous systems, such as N-benzylidene-butylamines, DFT calculations have been used to investigate molecular structures and electronic properties. researchgate.net For instance, studies on simple amines like butylamine (B146782) have employed DFT to understand their geometries and vibrational frequencies. researchgate.net It is expected that for this compound, DFT calculations would reveal a complex potential energy surface with multiple stable conformers arising from rotations around the C-N and C-C single bonds.

A representative approach would involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization and frequency calculations. acs.org The results would provide the optimized geometries of different conformers and their relative energies.

Table 1: Representative DFT-Calculated Parameters for Amine Analogs (Note: This table is illustrative and based on general findings for similar molecules, not direct calculations on this compound.)

Parameter Analogous Molecule Typical Calculated Value
N-C Bond Length Butylamine 1.47 Å
C-N-C Bond Angle Dibenzylamine 112°
HOMO-LUMO Gap Substituted Benzylamines 4-5 eV

This table provides typical values obtained from DFT calculations for molecules structurally related to this compound to illustrate the type of data generated.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are examples of ab initio techniques.

For related amines, ab initio calculations have been used to study conformational energies and vibrational spectra. researchgate.net These methods would be invaluable in accurately predicting the electronic properties of this compound, such as its ionization potential, electron affinity, and electrostatic potential map. The electrostatic potential map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. Force fields like MM3 and MM4 have been specifically parameterized for amines and can be used to perform conformational searches and determine the relative energies of different conformers. researchgate.netacs.org For a molecule of this size, a systematic conformational search using molecular mechanics would be the first step in exploring its energy landscape.

Following a molecular mechanics search, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. ulisboa.pt MD simulations model the movement of atoms over time, allowing for the exploration of conformational space and the identification of the most populated conformational states at a given temperature. Studies on butylamine and related compounds have used MD simulations to investigate properties like hydrogen bonding and molecular arrangement in the liquid phase. ulisboa.pt

Identification of Stable Isomers and Tautomers

The structure of this compound features a chiral center at the second carbon of the butyl group, leading to the existence of (R) and (S) enantiomers. Computational methods can be used to study the properties of these individual stereoisomers.

Tautomerism is not expected to be a significant feature for this compound under normal conditions, as it lacks the necessary functional groups for proton transfer to form stable alternative structures. However, computational analysis of the proton affinity of the nitrogen atoms could provide information on the most likely sites of protonation.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be a powerful tool for predicting the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for nucleophilic or electrophilic attack.

The reactivity of the amine functional group is a key aspect of the chemistry of this compound. The nitrogen lone pair makes it a nucleophile and a base. Computational methods can quantify the nucleophilicity and basicity of the two nitrogen atoms. For example, calculating the energy of the Highest Occupied Molecular Orbital (HOMO) can provide an indication of the molecule's ability to donate electrons. frontiersin.org The more electron-rich secondary amine is expected to be the more reactive site.

Furthermore, the benzyl (B1604629) group can influence reactivity. Studies on N-benzylidene-tert-butylamine N-oxides have shown that substituents on the benzene (B151609) ring can affect the rate of spin trapping reactions, a finding rationalized through molecular orbital calculations. rsc.org Similarly, computational studies could predict how the benzyl group in this compound might modulate the reactivity of the amine groups.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
n-Butylamine
Benzylamine (B48309)
N-benzylidene-butylamines
Dibenzylamine

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to the presence of lone pairs of electrons, which are higher in energy than the bonding electrons of the carbon framework. The primary amine group (-NH2) and the secondary amine group (-NH-) would both contribute to the HOMO. The LUMO, on the other hand, would likely be distributed over the benzyl group's aromatic ring and the antibonding orbitals of the C-N and C-C bonds.

DFT calculations on similar diamine and benzylamine compounds provide a basis for estimating the FMO properties of this compound. For instance, DFT studies on various diamine ligands have been used to understand their reactivity and coordination behavior. scispace.com

Table 1: Representative Frontier Molecular Orbital Data for Analogous Amine Compounds

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Benzylamine-8.930.549.47B3LYP/6-31+G(d,p)
1,2-Diaminopropane-9.211.8911.10B3LYP/6-31G(d)
Chiral Diamine Ligand-6.20-1.155.05TPSS/cc-pVTZ

This table presents representative data from computational studies on analogous compounds to illustrate the expected range of FMO energies. The values are highly dependent on the specific molecule, its conformation, and the computational method used.

The HOMO-LUMO gap for this compound would be influenced by the interplay between the electron-donating amine groups and the electron-withdrawing potential of the benzyl group. A smaller energy gap would suggest higher reactivity, making the molecule more susceptible to reactions such as oxidation or coordination with metal centers.

Computational Modeling of Transition States in Reactions

Computational modeling is an invaluable tool for elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. Density Functional Theory (DFT) is a common method used to locate and analyze these transient structures. frontiersin.org

For this compound, several types of reactions could be modeled. For example, in an acid-base reaction, the protonation of one of the amine groups could be studied, with the transition state showing the partial formation of an N-H bond. In a nucleophilic substitution reaction where the amine attacks an electrophile, the TS would feature partially formed and broken bonds.

Computational studies on the reactions of benzylamines and other amines provide a framework for understanding the potential transition states involving this compound. For instance, research on the oxidation of benzylamine by monoamine oxidase has utilized computational methods to model the transition state of the rate-determining step. nih.govresearchgate.net Similarly, studies on the C-H functionalization of benzylamines have computationally determined the energy barriers of transition states for different mechanistic pathways. acs.org

Table 2: Illustrative Calculated Activation Energies for Reactions of Related Amines

ReactionSubstrateCatalyst/ReagentActivation Energy (kcal/mol)Computational Method
Reductive DeaminationBenzylamineB(C6F5)3 / PhSiH327.3B3LYP-D3/def2-TZVP
H-atom transferBenzyl amineO228.1B3LYP/6-31G*
C-H SulfonylationSubstituted BenzylamineCu(II)/TDG25.5B3LYP/6-311+G(d,p)

This table provides examples of calculated activation energies for reactions involving benzylamine derivatives. These values serve as a reference for the types of energy barriers that might be expected in reactions with this compound.

Modeling the transition states for reactions of this compound would be particularly interesting due to its chirality and the presence of two non-equivalent amine groups. This could lead to different transition state energies for reactions occurring at the primary versus the secondary amine, or for different stereoisomers, thus explaining potential regioselectivity and stereoselectivity.

Ligand-Metal Interaction Modeling in Catalytic Systems

This compound, as a chiral diamine, has the potential to act as a bidentate ligand in transition metal catalysis. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The chiral center at the 2-position of the butyl chain can induce asymmetry in the resulting metal complex, making it a candidate for asymmetric catalysis.

Computational modeling can be used to study the interaction between such a ligand and a metal ion. These studies can predict the geometry of the resulting metal complex, the strength of the metal-ligand bonds, and the electronic structure of the complex. This information is crucial for understanding the catalytic activity and selectivity of the complex.

For example, DFT calculations can be used to optimize the structure of a [M(this compound)Cl2] complex (where M could be a transition metal like Ni, Pd, or Cu). The calculated bond lengths, bond angles, and electronic properties would provide insight into the stability and potential reactivity of the complex. acs.org Studies on similar N-benzylated macrocycles and chiral diamine ligands complexed with metals like copper(II) and nickel(II) have shown how the introduction of benzyl groups affects the ligand field and the electrochemical properties of the complexes. researchgate.netnih.gov

Table 3: Representative Metal-Ligand Bond Distances in Analogous Diamine Complexes

ComplexMetal-Nitrogen BondBond Distance (Å)Computational Method
[Ni((R,R)-diamine)(OAc)2]Ni-N(primary amine)2.08B3LYP/6-31G(d)
[Ni((R,R)-diamine)(OAc)2]Ni-N(secondary amine)2.11B3LYP/6-31G(d)
[Co(Bn-CDPy3)Cl]ClCo-N(amine)1.961 - 2.016TPSS/cc-pVTZ

This table shows representative calculated bond distances for metal-nitrogen bonds in complexes with ligands analogous to this compound. These values illustrate the typical range of coordination bond lengths.

Furthermore, computational modeling can be used to investigate the mechanism of catalytic reactions involving these complexes. By calculating the energies of intermediates and transition states along the catalytic cycle, researchers can understand how the chiral ligand influences the stereochemical outcome of the reaction. This approach has been successfully applied to understand Michael reactions catalyzed by nickel-diamine complexes, revealing how the ligand controls facial selectivity. acs.org

Synthetic Utility and Applications As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Chiral amines are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. nih.govacs.org The structure of (2-Aminobutyl)(benzyl)amine, featuring a chiral sec-butyl group, makes it a candidate for introducing stereochemistry into target molecules. The benzyl (B1604629) group can serve as a removable protecting group, which is a common strategy in multi-step synthesis to mask the reactivity of the amine. nbinno.comgoogle.com

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govacs.org Chiral amines are frequently employed as starting materials for the enantioselective synthesis of these cyclic structures. nih.govorganic-chemistry.org For instance, a compound like this compound could theoretically be utilized in cyclization reactions to form chiral piperidines, pyrrolidines, or other nitrogenous heterocycles. The synthesis of such compounds often involves the formation of new carbon-nitrogen bonds, and the stereocenter in the aminobutyl moiety can direct the stereochemical outcome of these ring-forming reactions. The benzyl group can be removed in a later step via methods like catalytic hydrogenation to yield the final heterocyclic product. organic-chemistry.org While direct examples involving this compound are not prominent in the literature, the synthesis of N-heterocycles from various chiral amines is a well-established synthetic strategy. organic-chemistry.org

A significant percentage of pharmaceuticals and natural products contain chiral amine fragments. nih.govacs.orgnih.gov Consequently, the development of methods for the efficient synthesis of these motifs is of great interest. openaccessgovernment.org this compound can be envisioned as a synthon for the introduction of a chiral β-amino alcohol fragment, a common feature in many biologically active compounds, after appropriate functionalization. The synthesis of analogues of natural products often involves the use of chiral building blocks to explore structure-activity relationships. For example, chiral N-benzylamines have been synthesized and evaluated for their antifungal activity, demonstrating the importance of stereochemistry for biological function. nih.gov

Chiral Auxiliary in Asymmetric Synthesis

A key application of chiral compounds is their use as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.comrsc.org Chiral benzylamine-related structures have shown considerable potential as chiral auxiliary reagents. google.com

The chiral center in this compound can be exploited to induce diastereoselectivity in a variety of chemical reactions. When attached to a substrate, the chiral aminobutyl group creates a chiral environment that can favor the formation of one diastereomer over the other. This strategy is commonly used in reactions such as the alkylation of enolates, aldol reactions, and Diels-Alder reactions. wikipedia.org For example, an enolate derived from a carboxylic acid derivative bearing a chiral amine auxiliary will experience sterically biased attack by an electrophile, leading to the preferential formation of one diastereomer. The efficiency of such a process is typically measured by the diastereomeric excess (d.e.).

Table 1: Potential Asymmetric Reactions Using a Chiral Amine Auxiliary

Reaction Type Substrate Reagent Potential Outcome
Alkylation Prochiral enolate Alkyl halide Diastereoselective C-C bond formation
Aldol Reaction Enolate Aldehyde/Ketone Diastereoselective formation of β-hydroxy carbonyl
Conjugate Addition α,β-Unsaturated carbonyl Nucleophile Diastereoselective 1,4-addition

The diastereoselectivity of these reactions is influenced by the structure of the chiral auxiliary and the reaction conditions. nih.gov The benzyl group in this compound can also play a role in coordinating with reagents, further influencing the stereochemical outcome. nih.gov

Once the benzyl group is removed, the resulting chiral secondary amine product can be separated from the chiral auxiliary, (S)- or (R)-2-aminobutane. The development of continuous flow systems has enabled the automation of chiral auxiliary recovery and recycling, further enhancing the sustainability of this synthetic approach. rsc.orgresearchgate.net The selective cleavage of N-benzyl protected secondary amines can also be achieved using reagents like triphosgene. researchgate.net

Applications in Materials Science Research (Non-Biological)

By analogy, this compound could be incorporated into polymer backbones or as pendant groups. The presence of the chiral aminobutyl moiety would render the resulting polymer chiral, which could be useful for applications such as:

Chiral stationary phases for chromatography: These materials are used for the separation of enantiomers.

Asymmetric catalysts: The chiral amine units within a polymer support could act as catalytic sites for asymmetric transformations.

Functional materials with chiroptical properties: The chirality of the polymer could lead to interesting optical properties.

Monomer in Polymer Chemistry Research (Non-Biological)

There is no available research detailing the use of this compound as a monomer in non-biological polymer chemistry. The synthesis of polymers such as polyamides or polyimides typically involves the reaction of diamines with dicarboxylic acids (or their derivatives) or dianhydrides, respectively. The structure of the diamine, including the presence of bulky substituents like a benzyl group, can influence the properties of the resulting polymer, such as solubility and thermal stability. However, without experimental data for polymers derived from this compound, any discussion would be purely hypothetical and fall outside the scope of this fact-based article.

Modification of Surfaces for Chemical Sensing (Non-Biological)

Similarly, no specific studies have been found that describe the use of this compound for the modification of surfaces for chemical sensing applications. While amine-containing compounds are generally used to functionalize sensor surfaces to detect various analytes, the specific properties and performance of a surface modified with this compound have not been reported.

Future Directions and Emerging Research Avenues for 2 Aminobutyl Benzyl Amine

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes to chiral amines often involve multi-step processes, harsh reagents, and significant waste generation. The future development of (2-Aminobutyl)(benzyl)amine synthesis is geared towards environmentally benign methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources.

Key green chemistry approaches for investigation include:

Biocatalytic Reductive Amination: Utilizing enzymes such as amine dehydrogenases (AmDHs) offers a direct and highly stereoselective route. nih.gov This method employs a ketone precursor, ammonia (B1221849) as the nitrogen source, and a cofactor like NAD(P)H, generating water as the sole byproduct. nih.gov Engineering AmDHs could tailor their substrate specificity to efficiently produce the desired enantiomer of this compound.

Transaminase Cascades: Amine transaminases (ATAs) are powerful biocatalysts for asymmetric amine synthesis. nih.gov A cascade system could be designed where one enzyme converts a simple precursor to an intermediate ketone, which is then aminated by an ATA in a one-pot process, minimizing downstream processing. nih.gov

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of a corresponding imine precursor is a highly atom-efficient strategy. nih.gov This involves the use of transition metal catalysts (e.g., Iridium, Rhodium, Palladium) complexed with chiral ligands. nih.gov Research into novel, highly efficient catalysts for the specific imine precursor to this compound could provide a scalable and sustainable manufacturing process.

Table 1: Comparison of Potential Green Synthesis Routes
MethodKey AdvantagesResearch FocusPotential Precursors
Biocatalytic Reductive AminationHigh enantioselectivity, mild reaction conditions, uses ammonia, low waste (water byproduct). nih.govEngineering amine dehydrogenases for substrate specificity and stability. nih.gov1-Phenylbutan-2-one
Transaminase CascadesOne-pot synthesis, high stereoselectivity, can overcome thermodynamic limitations. nih.govDeveloping multi-enzyme systems and optimizing reaction conditions. nih.govCorresponding alcohol or keto-acid
Asymmetric HydrogenationHigh atom economy, excellent enantioselectivity, suitable for industrial scale-up. nih.govDesign of novel chiral ligands and efficient transition-metal catalysts. nih.govN-benzyl-1-phenylbutan-2-imine

Exploration of Novel Catalytic Applications

The structural features of this compound make it an ideal candidate for use as a chiral ligand in asymmetric catalysis or as a bifunctional organocatalyst. rsc.org Its two nitrogen atoms can chelate to a metal center, while the chiral backbone induces stereoselectivity in the catalyzed reaction.

Future research should explore its application in:

Asymmetric Transfer Hydrogenation: As a ligand for Ruthenium or Iridium complexes, it could facilitate the enantioselective reduction of ketones and imines, a fundamental transformation in organic synthesis.

C-C Bond Forming Reactions: Its potential as a ligand in Palladium-catalyzed reactions, such as asymmetric allylic alkylation or Heck reactions, could be investigated to create new chiral molecules.

Organocatalysis: The primary and secondary amine moieties could act in concert to activate substrates through enamine or iminium ion formation, enabling a range of asymmetric transformations. rsc.org

Table 2: Potential Catalytic Applications for Investigation
Reaction TypePotential Role of this compoundMetal Center (if applicable)Target Transformation
Asymmetric HydrogenationChiral LigandRu, Ir, RhKetone to Chiral Alcohol
Asymmetric Allylic AlkylationChiral LigandPd, IrFormation of Chiral C-C Bonds
Michael AdditionBifunctional OrganocatalystN/AEnantioselective Conjugate Addition
Aldol ReactionOrganocatalyst (via enamine)N/AAsymmetric Aldol Product Synthesis

Integration into Supramolecular Assemblies for Chemical Recognition

Supramolecular chemistry focuses on systems held together by non-covalent interactions. The transfer of asymmetry information through these interactions is crucial for chiral recognition. acs.org this compound possesses multiple functional groups capable of forming directed, non-covalent bonds, making it a promising building block for chiral supramolecular assemblies.

Emerging research avenues include:

Host-Guest Chemistry: Designing macrocyclic hosts that incorporate the this compound unit. The chiral cavity of such a host could selectively bind one enantiomer of a guest molecule over the other, with applications in chiral separations and sensing.

Chiral Sensors: Immobilizing the compound on a surface or integrating it into a polymer. Binding of a chiral analyte could be transduced into a measurable signal (e.g., fluorescence, color change), enabling the development of sensors for determining enantiomeric excess. nih.gov

Self-Assembly Studies: Investigating how molecules of this compound interact with each other in solution and in the solid state. Understanding its self-recognition properties could lead to the formation of ordered materials with unique chiral properties. nih.govmpg.de

Table 3: Structural Features and Potential for Non-Covalent Interactions
Structural FeaturePotential Non-Covalent InteractionApplication in Supramolecular Chemistry
Primary & Secondary AminesHydrogen Bond Donating/AcceptingDirecting self-assembly, binding to carboxylates or alcohols. nih.gov
Benzyl (B1604629) Groupπ-π Stacking, CH-π InteractionsStabilizing assemblies, recognition of aromatic guests. mdpi.com
Chiral CenterStereospecific van der Waals ContactsEnantioselective recognition and discrimination. nih.gov

Computational Design of Next-Generation Amine Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery of new catalysts and functional molecules. chiralpedia.com By modeling this compound and its derivatives in silico, researchers can predict their properties and guide synthetic efforts toward the most promising candidates.

Future computational studies could focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states of reactions catalyzed by this compound-metal complexes. acs.orgnih.gov This provides fundamental insight into the source of enantioselectivity and can guide catalyst optimization.

Virtual Library Screening: Creating a virtual library of derivatives by modifying the substituents on the butyl chain or the benzyl ring. High-throughput computational screening can identify derivatives with enhanced electronic or steric properties for a specific catalytic application. digitellinc.com

Predicting Binding Affinity: Employing molecular dynamics (MD) simulations to study the interaction of this compound-based supramolecular hosts with chiral guest molecules, predicting which derivatives will offer the highest enantioselective recognition. chiralpedia.com

Table 4: Hypothetical Workflow for Computational Design
StepComputational MethodObjectiveExpected Outcome
1. Baseline AnalysisDensity Functional Theory (DFT)Calculate electronic structure and properties of the parent compound. acs.orgUnderstanding of HOMO/LUMO energies, charge distribution.
2. Virtual DerivatizationAutomated ScriptingGenerate a library of 100+ virtual derivatives with varying substituents.A comprehensive set of candidate molecules for screening.
3. High-Throughput ScreeningDFT / Semi-empirical MethodsRapidly predict catalytic activity or binding energy for a model reaction/guest. digitellinc.comA shortlist of 5-10 high-potential candidates.
4. In-Depth AnalysisHigh-level DFT and Molecular Dynamics (MD)Perform detailed mechanistic studies and conformational analysis on top candidates. chiralpedia.comPrioritized list for experimental synthesis and validation.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is critical for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring can provide a wealth of data without the need for quenching and offline analysis, which is particularly useful for sensitive or transient species. mt.com

Future research can benefit from applying these probes to the synthesis and application of this compound:

In-Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be inserted directly into a reaction vessel to monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. youtube.comrsc.org This is ideal for optimizing reaction conditions and identifying reaction endpoints.

In-Situ NMR Spectroscopy: Flow NMR and desktop NMR spectrometers allow for the continuous monitoring of reactions, providing detailed structural and quantitative information. acs.orgasahilab.co.jpnih.gov This technique would be invaluable for studying the kinetics of a catalytic reaction involving this compound, identifying catalyst deactivation pathways, and observing the formation of transient intermediates. acs.org

Table 5: Application of In-Situ Spectroscopic Probes
TechniqueInformation GainedApplicability to this compoundExample Study
In-Situ ATR-FTIRReal-time concentration profiles of key species, reaction initiation, endpoint determination. mt.comMonitoring the conversion of an imine to the final amine during synthesis.Tracking the disappearance of the C=N stretch and appearance of the N-H bend. mt.com
In-Situ NMRDetailed kinetic analysis, structural elucidation of intermediates, quantification of all species. asahilab.co.jpStudying its performance as an organocatalyst in an Aldol reaction.Observing the formation and consumption of the enamine intermediate. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Aminobutyl)(benzyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route 1 : Alkylation of benzylamine with 2-bromo-1-aminobutane under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor progress via TLC (ethyl acetate/hexane, 1:2) .
  • Route 2 : Reductive amination of 2-aminobutanal with benzylamine using NaBH₃CN in methanol. Optimize pH (6–7) and stoichiometry (1:1.2 amine:aldehyde) to minimize side products .
  • Purification : Use ion-exchange chromatography (Dowex 50WX8 resin) for polar byproduct removal or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can researchers characterize the purity and structural identity of this compound using analytical techniques?

  • Methodological Answer :

  • NMR : Confirm structure via ¹H NMR (δ 1.4–1.6 ppm for CH₂ in aminobutyl chain; δ 7.2–7.4 ppm for benzyl aromatic protons) and ¹³C NMR (δ 45–50 ppm for amine-bearing carbons) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 192.2 (calc. 192.15). Compare with theoretical fragmentation patterns .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%). Retention time ~6.2 min under isocratic conditions .

Q. What are the stability considerations for this compound under various storage and reaction conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under argon to prevent oxidation. Avoid prolonged exposure to light (UV degradation) .
  • Reaction Stability : Degrades under strong acids (e.g., HCl > 2M) or bases (NaOH > 1M). Stable in alcohols (MeOH, EtOH) and aprotic solvents (DMF, THF) .
  • Hydrogenation Risks : Benzyl group is cleaved under H₂/Pd-C; use alternative protecting groups (e.g., Boc) for hydrogenation-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving this compound, such as alkylation or protection/deprotection processes?

  • Methodological Answer :

  • Boc Protection : React with Boc₂O in THF/water (1:1) at pH 9–10. Mechanism involves nucleophilic attack by the amine on the carbonyl, followed by carbonate ion elimination .
  • Deprotection : Use TFA/CH₂Cl₂ (1:4) for Boc removal. The tert-butoxide intermediate stabilizes the amine post-decarboxylation .
  • Rearrangement Risks : Under strong bases (e.g., LDA), acyl migration may occur, forming α-aminoketones. Mitigate by maintaining low temperatures (–78°C) .

Q. How can computational methods like molecular docking or DFT calculations aid in understanding the reactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Model interactions with MAO enzymes (PDB ID: 2BXR) using AutoDock Vina. Identify binding poses where the benzyl group occupies hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilicity (NBO analysis) and reaction barriers for alkylation steps .
  • QSPR Models : Predict solubility (logP ≈ 1.8) and pKa (≈9.2) using atom-type descriptors and neural networks .

Q. What strategies mitigate byproduct formation during the synthesis of this compound, especially in multi-step reactions?

  • Methodological Answer :

  • Byproduct Analysis : Common byproducts include dialkylated amines (from excess alkylating agent) or Schiff bases (from incomplete reduction). Monitor via LC-MS .
  • Optimization : Use scavenger resins (e.g., QuadraPure™ TU) to remove unreacted benzyl bromide. Adjust stoichiometry (amine:halide ≤ 1:1.1) .
  • Workup : For Boc-protected intermediates, employ aqueous washes (NaHCO₃) to remove acidic impurities before deprotection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.